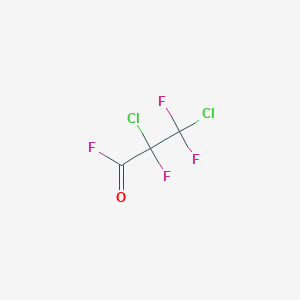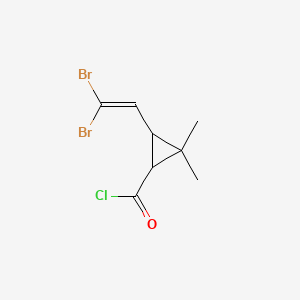
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is known for its unique structure, which includes a cyclopropane ring substituted with a dibromoethenyl group and a carbonyl chloride group. It is often used in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride typically involves the reaction of cyclopropane derivatives with brominating agents. One common method involves the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is isolated through vacuum filtration and purification steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other halogens or functional groups using halogen exchange reactions with reagents like aluminium tribromide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Halogen Exchange: Aluminium tribromide or boron tribromide are commonly used for halogen exchange reactions.
Hydrolysis: Aqueous solutions of bases or acids can be used to hydrolyze the carbonyl chloride group.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted cyclopropane derivatives can be formed.
Carboxylic Acids: Hydrolysis of the carbonyl chloride group results in the formation of carboxylic acids.
科学研究应用
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride involves its interaction with specific molecular targets. In the case of its use as a pesticide, it targets the nervous system of insects, leading to paralysis and death. The compound interacts with sodium channels in the nerve cells, disrupting normal nerve signal transmission .
相似化合物的比较
Similar Compounds
Deltamethrin: A well-known pyrethroid insecticide with a similar structure, including a dibromoethenyl group and a cyclopropane ring.
Cyhalothrin: Another pyrethroid insecticide with structural similarities, used for its high efficacy against pests.
Uniqueness
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
59952-40-8 |
|---|---|
分子式 |
C8H9Br2ClO |
分子量 |
316.42 g/mol |
IUPAC 名称 |
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3 |
InChI 键 |
JIIXEQFJRLRHSW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)Cl)C=C(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


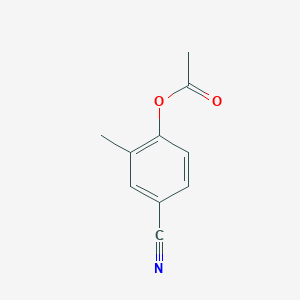
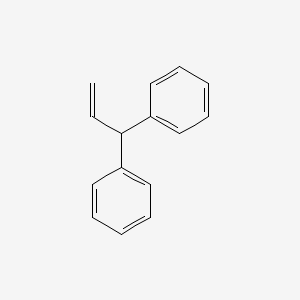
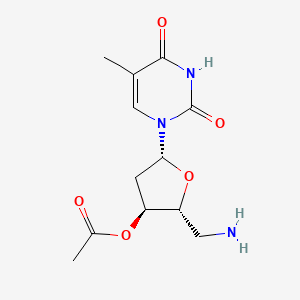
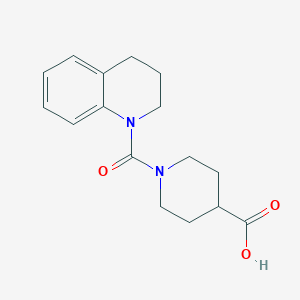
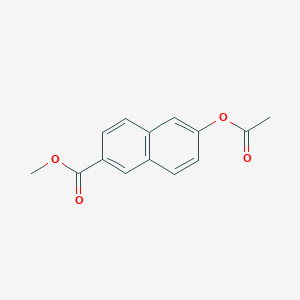
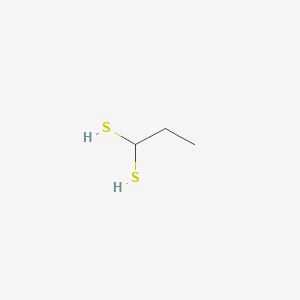
![2-[(4-Nitrophenoxy)methyl]-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B8562086.png)
![5,10-Dihydroimidazo[2,1-c][1,4]benzodiazepin-4-one](/img/structure/B8562111.png)
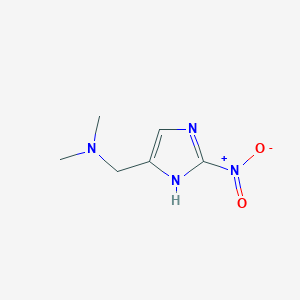
![tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B8562122.png)
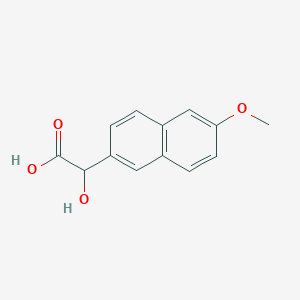
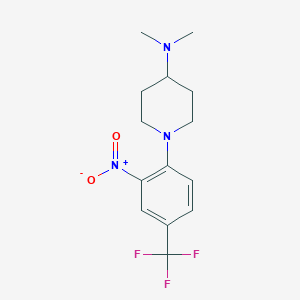
![5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine](/img/structure/B8562145.png)
